2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular formula C6H3BrF2N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination of a difluoromethyl-substituted pyrrolo[2,3-b]pyrazine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(difluoromethyl)pyridine: Another closely related compound with a pyridine ring instead of a pyrrolo[2,3-b]pyrazine ring.
Uniqueness
2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific ring structure and the presence of both bromine and difluoromethyl groups. This combination of features can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H4BrF2N3 |
---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4BrF2N3/c8-5-3-11-6-4(12-5)1-2-13(6)7(9)10/h1-3,7H |
InChI Key |
MUSVQUUMICYAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=C(N=C21)Br)C(F)F |
Origin of Product |
United States |
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